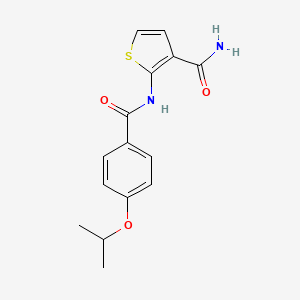
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The “2-hydroxy-2-phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a hydroxy group (an -OH group), which could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a benzamide group attached to a phenylpropyl group with a hydroxy (OH) functional group at the 2-position . The benzamide portion of the molecule would also have methoxy (OCH3) groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. The hydroxy group might make it a potential nucleophile, and the carbonyl group in the benzamide portion could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of a benzamide group could potentially influence its solubility and reactivity .Scientific Research Applications
- Application : 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator to synthesize:
- Application : Research into polymeric metal complexes suggests potential applications for similar compounds in catalysis and material science. These complexes, derived from transition metal ions, could play a role in oxidation reactions, such as the oxidation of aldehydes.
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones (analogous compounds) make them valuable in drug research and development. While not directly the same compound, this information highlights the potential of related structures in medicinal chemistry .
Photo-initiator in Polymer Synthesis
Metal Complexes and Catalysis
Biological and Pharmaceutical Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(21,14-7-5-4-6-8-14)12-19-17(20)13-9-15(22-2)11-16(10-13)23-3/h4-11,21H,12H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLFLFGEFZFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

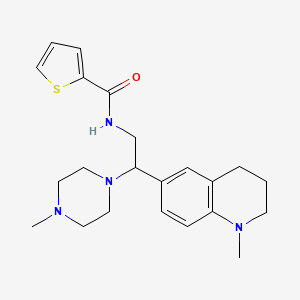
![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
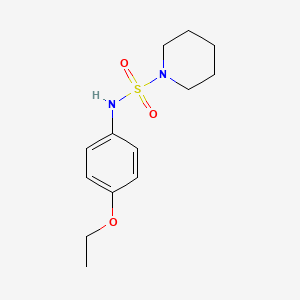
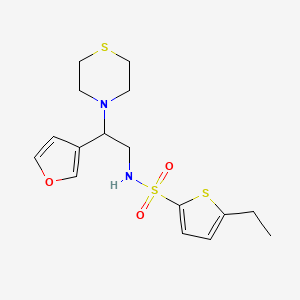
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)
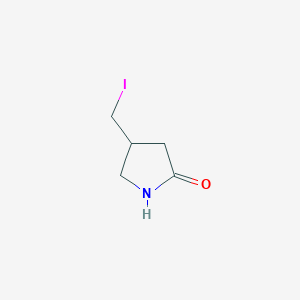
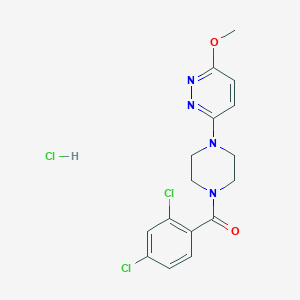

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
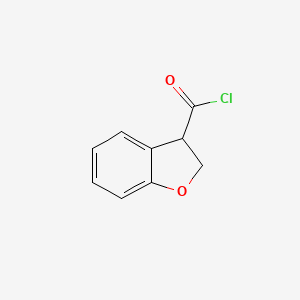
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)
